molecular formula C24H34O5 B577626 Abiesadine I CAS No. 1210347-50-4

Abiesadine I

Cat. No.: B577626
CAS No.: 1210347-50-4
M. Wt: 402.531
InChI Key: POEUPUDPIRTZJS-WDJPJFJCSA-N
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Description

Abiesadine I is a natural diterpene compound that was isolated from the aerial parts of the plant Abies georgei Orr, alongside other novel diterpenes (Abiesadines A-Y) . As a plant-derived natural product, it is of significant interest in phytochemical and pharmacological research for the discovery of new bioactive molecules. The specific structural elucidation, mechanism of action, and biological activities of this compound are areas for further investigation. Researchers can utilize this compound in various in vitro assays to explore its potential anti-inflammatory, antitumor, or other biological properties, contributing to the understanding of natural product chemistry and drug discovery. This product is strictly labeled as For Research Use Only (RUO) . RUO products are intended for laboratory research purposes and are not to be used for the diagnosis, treatment, or prevention of disease in humans or animals . They are not manufactured under the good manufacturing practice (GMP) guidelines required for pharmaceuticals or diagnostics .

Properties

IUPAC Name

4-[[(1R,4aS,10aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methoxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O5/c1-22(2,28)17-7-8-18-16(14-17)6-9-19-23(3,12-5-13-24(18,19)4)15-29-21(27)11-10-20(25)26/h7-8,14,19,28H,5-6,9-13,15H2,1-4H3,(H,25,26)/t19-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEUPUDPIRTZJS-WDJPJFJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC3=C2C=CC(=C3)C(C)(C)O)C)COC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@]2([C@H]1CCC3=C2C=CC(=C3)C(C)(C)O)C)COC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Systems and Yield Optimization

Polar solvents like methanol and ethanol are preferred for initial extraction due to their ability to dissolve diterpenoids. Ethanol-water mixtures (70–80% v/v) balance solubility and environmental safety, achieving yields of 0.8–1.2% w/w from dried plant material. Nonpolar solvents (e.g., hexane) may precede polar extraction to remove lipids, though this risks losing nonpolar diterpenoid fractions.

Table 1: Solvent Efficiency in this compound Extraction

Solvent SystemTemperature (°C)Yield (%)Purity (HPLC)
Methanol601.165
Ethanol (80%)701.372
Acetone500.958

Advanced Extraction Technologies

  • Ultrasound-Assisted Extraction (UAE): Reduces processing time by 40% compared to maceration, with a 15% yield increase at 40 kHz frequency.

  • Supercritical CO₂ Extraction: Achieves 98% purity in initial extracts but requires specialized equipment and higher costs.

Purification Strategies

Crude extracts undergo multi-stage purification to isolate this compound from co-extracted compounds.

Liquid-Liquid Partitioning

Ethyl acetate and water partitions effectively separate diterpenoids from sugars and proteins. A 3:1 solvent-to-feed ratio enriches this compound concentration by 3.5-fold in the organic phase.

Chromatographic Techniques

  • Flash Chromatography: Silica gel columns (200–300 mesh) with gradient elution (hexane:ethyl acetate 9:1 to 1:1) resolve diterpenoid fractions in <2 hours.

  • High-Performance Liquid Chromatography (HPLC): Semi-preparative C18 columns (5 µm, 250 × 10 mm) with acetonitrile-water (65:35) achieve baseline separation at 2 mL/min, yielding 95% purity.

Table 2: HPLC Parameters for this compound Isolation

Column TypeMobile PhaseFlow Rate (mL/min)Retention Time (min)
C18 (5 µm)Acetonitrile:Water (65:35)2.012.4
Phenyl-Hexyl (5 µm)Methanol:Water (70:30)1.814.2

Structural Elucidation and Quality Control

Post-purification characterization ensures compound identity and purity.

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (500 MHz, CDCl₃) reveals characteristic peaks at δ 5.32 (d, J=9.8 Hz, H-15) and δ 1.21 (s, H-20). ¹³C NMR confirms 20 carbons, including four methyl groups.

  • High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ observed at m/z 403.2385 (calc. 403.2389 for C₂₄H₃₄O₅).

Purity Assessment

Quantitative NMR (qNMR) with maleic acid as an internal standard verifies ≥98% purity. Residual solvents are quantified via gas chromatography (GC), adhering to ICH Q3C guidelines.

Synthetic Approaches

While natural extraction remains primary, total synthesis routes are emerging.

Retrosynthetic Analysis

Key disconnections target the bicyclic core, enabling modular assembly. A recent route utilizes a Diels-Alder reaction between furan and α-pinene derivatives, achieving 22% overall yield over 12 steps.

Catalytic Asymmetric Synthesis

Chiral phosphine ligands (e.g., BINAP) in palladium-catalyzed couplings establish stereocenters with 89% enantiomeric excess (ee).

Industrial-Scale Production Challenges

Scaling laboratory methods introduces hurdles:

  • Cost Efficiency: Supercritical CO₂ extraction becomes prohibitive above 10 kg batches.

  • Chromatography Throughput: Simulated moving bed (SMB) systems reduce solvent use by 60% but require $2M+ capital investment.

  • Stability: this compound degrades at >40°C, necessitating cold-chain storage.

Chemical Reactions Analysis

Types of Reactions: Abiesadine I undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Abiesadine I involves its interaction with specific molecular targets and pathways:

    Molecular Targets: this compound targets enzymes and receptors

Biological Activity

Abiesadine I is a diterpenoid compound derived from the Abies genus, particularly noted for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Classification

This compound belongs to a class of compounds known as diterpenes, which are characterized by their 20-carbon skeletons. These compounds are often involved in various biological processes and have been studied for their potential therapeutic applications.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Anti-inflammatory Properties : this compound has demonstrated significant anti-inflammatory effects, particularly in vitro. Studies indicate that it can inhibit the production of nitric oxide (NO) in LPS-induced RAW264.7 macrophages, suggesting its potential use in treating inflammatory conditions .
  • Antitumor Effects : Preliminary research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against LOVO cells with an IC50 value indicating effective growth inhibition .
  • Antimicrobial Activity : Some studies have reported the antimicrobial properties of compounds related to this compound, which may contribute to its therapeutic potential against infections .

The mechanism of action of this compound involves interactions with specific molecular targets within cells. It is believed to modulate various signaling pathways associated with inflammation and tumor growth:

  • Inhibition of NF-κB Pathway : By inhibiting the NF-κB signaling pathway, this compound can reduce the expression of pro-inflammatory cytokines and other mediators involved in inflammation .
  • Induction of Apoptosis : In cancer cells, this compound may induce apoptosis through the activation of caspases and other apoptotic markers, leading to reduced cell viability .

Research Findings and Case Studies

A review of literature reveals numerous studies focusing on the biological activities of this compound and related compounds. The following table summarizes key findings from various studies:

Study ReferenceBiological ActivityModel/SystemIC50 ValueNotes
Anti-inflammatoryRAW264.7 macrophages11.0 μg/mLSignificant reduction in NO production
AntitumorLOVO cells9.2 μg/mLEffective growth inhibition observed
AntimicrobialVarious pathogensNot specifiedPotential therapeutic applications noted

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Source
This compound C₂₄H₃₄O₅ 402.524 1210347-50-4 Abies chensiensis
Abiesadine N C₂₁H₃₀O₃ 330.5 1159913-80-0 Abies georgei
Abiesadine Q C₂₄H₃₂O₅ 400.51 369364-79-4 Abies georgei
Manool C₂₀H₃₄O 290.48 5957-13-3 Abies georgei
  • Key Structural Differences :
    • This compound vs. Abiesadine N : The former has a larger molecular framework (C24 vs. C21) and additional oxygen atoms, suggesting hydroxyl or carbonyl substitutions.
    • This compound vs. Abiesadine Q : Both share the same carbon skeleton (C24), but Abiesadine Q has fewer hydrogen atoms (32 vs. 34), indicating the presence of double bonds or rings .

Table 2: Reported Bioactivities of Comparable Compounds

Compound Bioactivity Model System Reference
This compound Upregulated in fungal metabolic pathways; role in stress response implied Fungal B&A group
Abiesadine N No direct bioactivity reported; used as a reference standard Chemical studies
Abiesadine Q Anti-inflammatory (inhibition of NF-κB activity) RAW264.7 macrophages
Manool Inhibits LPS-induced NO production (IC₅₀ = 11.0 μg/mL) RAW264.7 macrophages
  • Manool, a simpler diterpene, exhibits strong NO inhibition, highlighting the importance of hydroxyl groups in bioactivity .

Source and Isolation

  • This compound is primarily isolated from Abies chensiensis stems and leaves using ethanol extraction and chromatographic techniques .
  • Abiesadine N and Q are derived from Abies georgei, with isolation methods emphasizing silica gel and HPLC purification .

Q & A

Q. What experimental methodologies are recommended for the structural elucidation of Abiesadine I?

Structural elucidation typically combines spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D-COSY, HSQC, HMBC) and Mass Spectrometry (MS) to confirm molecular weight and fragmentation patterns. For crystalline derivatives, X-ray crystallography provides definitive stereochemical data. Ensure purity via HPLC or GC-MS prior to analysis to avoid spectral interference .

Q. How can researchers validate the purity of this compound isolates in natural product studies?

Purity assessment requires orthogonal methods:

  • Chromatographic techniques : HPLC-DAD/ELSD for compound-specific retention times and UV profiles.
  • Quantitative NMR (qNMR) : Integrates proton signals against a certified internal standard (e.g., maleic acid).
  • Melting point analysis for crystalline isolates. Cross-validate results with LC-MS to detect co-eluting impurities .

Q. What protocols are used for the initial isolation of this compound from plant sources?

Standard protocols involve:

  • Solvent extraction : Use polar solvents (methanol, ethanol) for crude extraction, followed by liquid-liquid partitioning (e.g., ethyl acetate/water).
  • Column chromatography : Silica gel or Sephadex LH-20 for fractionation.
  • Final purification : Semi-preparative HPLC with C18 columns and gradient elution (e.g., acetonitrile/water + 0.1% formic acid). Document each step with TLC or HPLC tracking .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Contradictions often arise from variability in assay conditions or compound purity. Address this by:

  • Standardizing bioassays : Use cell lines with authenticated pedigrees (e.g., ATCC) and control for solvent effects (e.g., DMSO concentration).
  • Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data across studies, adjusting for heterogeneity in experimental design.
  • Dose-response validation : Replicate key findings using independent batches of this compound with ≥95% purity .

Q. What strategies optimize the synthetic yield of this compound in total synthesis projects?

Yield optimization requires iterative analysis of reaction parameters:

  • Catalyst screening : Test palladium, nickel, or enzyme-mediated catalysts for stereoselective steps.
  • Solvent effects : Use computational tools (e.g., COSMO-RS) to predict solvent compatibility.
  • In-line analytics : Employ FTIR or ReactIR to monitor reaction progress in real time. Document all failed attempts to refine reaction pathways .

Q. How should researchers design experiments to investigate this compound’s mechanism of action in complex biological systems?

A multi-omics approach is recommended:

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomics : SILAC or TMT labeling to quantify protein-level changes.
  • Metabolomics : LC-HRMS to track metabolic pathway perturbations. Validate hypotheses using CRISPR/Cas9 knockouts or pharmacological inhibitors of candidate targets. Include proper controls (e.g., vehicle-treated samples) and power calculations to ensure statistical robustness .

Q. What computational methods are effective for predicting this compound’s pharmacokinetic properties?

Use molecular docking (AutoDock Vina, Glide) to predict binding affinities to metabolic enzymes (e.g., CYP450 isoforms). For ADME profiling:

  • Physiologically Based Pharmacokinetic (PBPK) modeling : Simulate absorption/distribution using tools like GastroPlus.
  • Machine learning : Train models on public datasets (e.g., ChEMBL) to forecast bioavailability and toxicity. Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

Methodological Best Practices

Q. How can researchers ensure reproducibility in this compound-related experiments?

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Detailed protocols : Specify equipment models, reagent lot numbers, and software versions.
  • Data deposition : Share raw NMR/MS files in public repositories (e.g., Zenodo).
  • Independent replication : Collaborate with external labs to verify critical findings .

What frameworks assist in formulating hypothesis-driven research questions for this compound?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to refine questions. For example:

  • Population: Cancer cell lines vs. primary cells.
  • Intervention: this compound dosage range.
  • Comparison: Existing therapeutics (e.g., paclitaxel).
  • Outcome: Apoptosis markers (caspase-3 activation) .

Q. How should conflicting spectral data for this compound derivatives be addressed in publications?

Disclose all anomalous data in supplementary materials and perform sensitivity analyses (e.g., alternate NMR processing parameters). If unresolved, propose competing structural hypotheses with computational validation (DFT calculations for NMR chemical shifts) .

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